molecular formula C25H26N4O2 B4516224 4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one

4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one

Cat. No.: B4516224
M. Wt: 414.5 g/mol
InChI Key: QWUYCUAEBHKREF-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one is a complex organic compound that features indole and piperazine moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Piperazine Derivative Synthesis: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Coupling Reactions: The indole and piperazine derivatives are then coupled using amide bond formation techniques, often employing reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could be used to modify the carbonyl group.

    Substitution: Various substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halides, nucleophiles

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules.

Biology

Indole derivatives are known for their biological activities, including antimicrobial and anticancer properties.

Medicine

Industry

Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, which could explain potential neurological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-indol-3-yl)-1-(piperazin-1-yl)butan-1-one
  • 4-(1H-indol-3-yl)-1-(4-methylpiperazin-1-yl)butan-1-one

Uniqueness

The unique combination of indole and piperazine moieties in 4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c30-24(11-5-7-19-17-26-22-10-4-2-8-20(19)22)28-12-14-29(15-13-28)25(31)23-16-18-6-1-3-9-21(18)27-23/h1-4,6,8-10,16-17,26-27H,5,7,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUYCUAEBHKREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one
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4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one
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4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one
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4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one
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4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one
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4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one

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